N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a thiophene ring, which is further connected to a dichlorothiophene carboxamide group
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzothiazole derivatives, have been found to exhibit diverse biological activities, including antimicrobial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been found to interact with various enzymes and receptors, leading to their diverse biological activities . For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Biochemical Pathways
For instance, inhibition of COX enzymes can lead to a decrease in the production of prostaglandins, which play a key role in inflammation .
Pharmacokinetics
A study on similar compounds, n’-(1,3-benzothiazol-2-yl)-arylamide derivatives, showed a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been found to exhibit diverse biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Coupling with Thiophene: The benzothiazole derivative is then coupled with a thiophene ring through a palladium-catalyzed cross-coupling reaction.
Introduction of Dichlorothiophene Carboxamide:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzothiazole rings.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The dichlorothiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an antibacterial agent, particularly against Gram-positive bacteria.
Biological Studies: The compound can be used to study the interaction of benzothiazole derivatives with biological targets.
Material Science: Due to its complex structure, it may be explored for use in organic electronics or as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which contribute to its distinct chemical properties and potential biological activities. The dichlorothiophene carboxamide group further enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2OS3/c17-12-7-9(13(18)24-12)14(21)20-15-8(5-6-22-15)16-19-10-3-1-2-4-11(10)23-16/h1-7H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOCNCGGCNYCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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